molecular formula C28H20N4O12 B010787 Tetranitrocalix[4]arene CAS No. 109051-62-9

Tetranitrocalix[4]arene

Cat. No.: B010787
CAS No.: 109051-62-9
M. Wt: 604.5 g/mol
InChI Key: FEWUPZXDXAWOFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tetranitrocalix[4]arene is a macrocyclic compound that belongs to the calixarene family. It is a tetranitro-substituted derivative of calix[4]arene, which is a cyclic molecule composed of four phenolic units linked by methylene bridges. This compound has been widely studied for its potential applications in various fields, including analytical chemistry, material science, and biomedicine.

Scientific Research Applications

Tetranitrocalix[4]arene has been extensively studied for its potential applications in various scientific fields. In analytical chemistry, it has been used as a selective sensor for the detection of metal ions, such as copper and mercury. In material science, it has been used as a building block for the synthesis of functionalized materials, such as dendrimers and polymers. In biomedicine, it has been investigated for its potential as an anti-cancer agent and as a drug delivery system.

Mechanism of Action

The mechanism of action of tetranitrocalix[4]arene is not fully understood, but it is believed to involve the formation of inclusion complexes with target molecules. The this compound molecule has a hydrophobic cavity that can accommodate guest molecules of appropriate size and shape. The inclusion complex formation can lead to changes in the physical and chemical properties of the guest molecules, such as their solubility and reactivity.
Biochemical and physiological effects:
This compound has been shown to exhibit cytotoxicity towards cancer cells in vitro. It has also been investigated for its potential to inhibit the activity of enzymes involved in cancer cell proliferation, such as topoisomerase II. However, the exact biochemical and physiological effects of this compound are still under investigation.

Advantages and Limitations for Lab Experiments

One of the main advantages of tetranitrocalix[4]arene is its selectivity towards certain target molecules. This makes it a useful tool for the detection and separation of specific compounds in complex mixtures. However, its limited solubility and potential toxicity towards living cells can be a limitation for some applications.

Future Directions

Future research on tetranitrocalix[4]arene could focus on the development of new synthetic methods to improve its yield and purity. It could also explore its potential as a drug delivery system for targeted cancer therapy. Additionally, the use of this compound in the development of new functional materials, such as sensors and catalysts, could be an interesting avenue for future research.

Synthesis Methods

The synthesis of tetranitrocalix[4]arene involves the nitration of calix[4]arene with a mixture of nitric and sulfuric acids. The reaction is typically carried out at low temperature and requires careful control of the reaction conditions to prevent over-nitration or decomposition of the product. The resulting this compound is a yellow crystalline solid that is sparingly soluble in most organic solvents.

Properties

109051-62-9

Molecular Formula

C28H20N4O12

Molecular Weight

604.5 g/mol

IUPAC Name

5,11,17,23-tetranitropentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene-25,26,27,28-tetrol

InChI

InChI=1S/C28H20N4O12/c33-25-13-1-14-6-22(30(39)40)8-16(26(14)34)3-18-10-24(32(43)44)12-20(28(18)36)4-19-11-23(31(41)42)9-17(27(19)35)2-15(25)7-21(5-13)29(37)38/h5-12,33-36H,1-4H2

InChI Key

FEWUPZXDXAWOFQ-UHFFFAOYSA-N

SMILES

C1C2=CC(=CC(=C2O)CC3=CC(=CC(=C3O)CC4=C(C(=CC(=C4)[N+](=O)[O-])CC5=C(C1=CC(=C5)[N+](=O)[O-])O)O)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1C2=CC(=CC(=C2O)CC3=CC(=CC(=C3O)CC4=C(C(=CC(=C4)[N+](=O)[O-])CC5=C(C1=CC(=C5)[N+](=O)[O-])O)O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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